molecular formula C25H29N3O4 B11025523 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11025523
M. Wt: 435.5 g/mol
InChI Key: WDDOKTIZMWDXDI-UHFFFAOYSA-N
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Description

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a benzazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its unique benzazepinone core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H29N3O4/c1-31-22-14-20-8-9-28(24(29)16-21(20)15-23(22)32-2)18-25(30)27-12-10-26(11-13-27)17-19-6-4-3-5-7-19/h3-9,14-15H,10-13,16-18H2,1-2H3

InChI Key

WDDOKTIZMWDXDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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